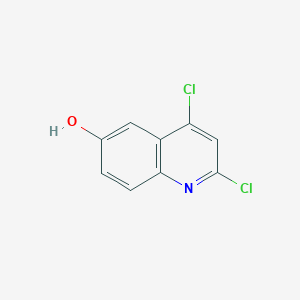

2,4-Dichloroquinolin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloroquinolin-6-ol is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5Cl2NO/c10-7-4-9(11)12-8-2-1-5(13)3-6(7)8/h1-4,13H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Anticancer Applications

Research has identified various quinoline derivatives as potent apoptosis inducers and anticancer agents. One study highlighted the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate for anticancer therapy due to its potent apoptosis-inducing capabilities and excellent blood-brain barrier penetration, showing high efficacy in breast and other cancer models (Sirisoma et al., 2009). Another investigation into chloroquine, a related compound, revealed its role in sensitizing breast cancer cells to chemotherapy independent of autophagy, suggesting its potential utility in cancer treatment protocols (Maycotte et al., 2012).

Antiviral Effects

Chloroquine, a compound related to 2,4-Dichloroquinolin-6-ol, has been studied for its antiviral effects against various viruses, including HIV and coronaviruses. A comprehensive review detailed its direct antiviral effects and immunomodulatory properties, which may be applicable against a range of viral infections (Savarino et al., 2003).

Material Science Applications

In the realm of materials science, derivatives of this compound have been explored for their potential in organic electronics. For instance, the synthesis of quinoline-based heterocyclic compounds has been reported for applications in blue lighting, indicating the versatility of these compounds beyond biomedical applications (Kumar et al., 2015).

Antimicrobial Activity

Quinoline derivatives have also demonstrated promising antimicrobial properties. A study on 4-aminoquinoline analogues and their platinum(II) complexes showed significant antituberculosis and antileishmanial activities, underscoring the potential of quinoline compounds in combating infectious diseases (Carmo et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

2,4-dichloroquinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-4-9(11)12-8-2-1-5(13)3-6(7)8/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIZTGDGXSNQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2564943.png)

![6-(4-chlorophenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2564945.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2564953.png)

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)